Cas no 1000341-86-5 (4,7-Dichloro(1H)indazole)

4,7-Dichloro(1H)indazole is a halogenated indazole derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its dichloro-substituted structure enhances reactivity, making it valuable for constructing complex heterocyclic compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its high purity and well-defined chemical properties ensure reproducibility in reactions, particularly in medicinal chemistry applications such as kinase inhibitor development. The presence of chloro groups at the 4 and 7 positions allows for selective functionalization, enabling tailored modifications for target-oriented synthesis. This compound is particularly useful in scaffold diversification and drug discovery efforts.
4,7-Dichloro(1H)indazole structure
4,7-Dichloro(1H)indazole structure
Product Name:4,7-Dichloro(1H)indazole
CAS No:1000341-86-5
MF:C7H4Cl2N2
MW:187.026059150696
MDL:MFCD09749922
CID:2130169
PubChem ID:20323882
Update Time:2025-10-28

4,7-Dichloro(1H)indazole Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dichloro(1H)indazole
    • 4,7-Dichloro-1H-indazole
    • Indazole, 4,7-dichloro-
    • 4,7--DICHLORO (1H)INDAZOLE
    • DTXSID10605308
    • MB07573
    • SCHEMBL11575132
    • 1H-Indazole, 4,7-dichloro-
    • 4,7-Dichloro (1H)indazole
    • 1000341-86-5
    • AKOS006326247
    • DB-058232
    • MDL: MFCD09749922
    • Inchi: 1S/C7H4Cl2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
    • InChI Key: IFJOZYZKADKDQB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C=NNC=21)Cl

Computed Properties

  • Exact Mass: 185.9751535g/mol
  • Monoisotopic Mass: 185.9751535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.571±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.082 g/l) (25 º C),

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Additional information on 4,7-Dichloro(1H)indazole

4,7-Dichloro(1H)indazole: A Comprehensive Overview

The compound 4,7-Dichloro(1H)indazole (CAS No. 1000341-86-5) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of two chlorine atoms at the 4 and 7 positions introduces unique electronic and structural properties that make this compound highly versatile for various applications.

4,7-Dichloro(1H)indazole has been extensively studied for its potential in drug discovery. Recent research has highlighted its role as a scaffold for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The indazole core is known for its ability to interact with biological targets such as kinases and proteases, making it a valuable component in medicinal chemistry. For instance, studies have shown that derivatives of 4,7-Dichloro(1H)indazole exhibit potent anti-proliferative activity against cancer cells by modulating key signaling pathways.

In addition to its pharmacological applications, 4,7-Dichloro(1H)indazole has also found utility in materials science. Its aromaticity and electron-withdrawing chlorine substituents make it a promising candidate for use in organic electronics. Recent advancements have explored its potential as an active layer material in field-effect transistors (FETs) and light-emitting diodes (LEDs). The compound's ability to undergo π-π stacking interactions enhances its charge transport properties, which are critical for high-performance electronic devices.

The synthesis of 4,7-Dichloro(1H)indazole involves a multi-step process that typically begins with the preparation of the indazole skeleton followed by chlorination at specific positions. Researchers have optimized various synthetic routes to improve yield and purity. For example, a recent study demonstrated the use of microwave-assisted synthesis to achieve high yields of 4,7-Dichloro(1H)indazole with excellent stereochemical control. This method not only reduces reaction time but also minimizes the formation of by-products.

From an environmental perspective, understanding the fate and transport of 4,7-Dichloro(1H)indazole in natural systems is crucial for assessing its potential ecological impact. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and its potential toxicity to aquatic organisms.

Looking ahead, the versatility of 4,7-Dichloro(1H)indazole presents numerous opportunities for innovation across diverse scientific disciplines. Its role as a building block in drug discovery continues to expand as researchers uncover new biological targets and mechanisms of action. Moreover, advancements in materials science are expected to unlock novel applications for this compound in next-generation electronic devices.

In conclusion, 4,7-Dichloro(1H)indazole (CAS No. 1000341-86-5) stands as a testament to the remarkable potential of heterocyclic compounds in modern science. With ongoing research uncovering new facets of its properties and applications, this compound is poised to play an increasingly important role in advancing both therapeutic development and materials innovation.

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